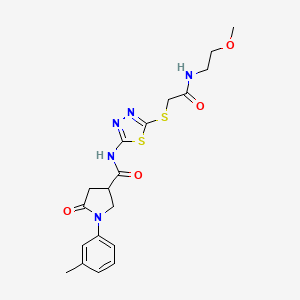

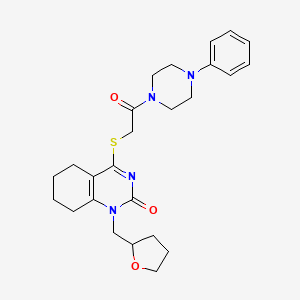

![molecular formula C19H24N4O B2427297 4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2202050-08-4](/img/structure/B2427297.png)

4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

Compounds with structural similarities, particularly those incorporating pyrimidine and piperidine units, have been synthesized and explored for various pharmacological properties. For instance, a series of 4-piperazinopyrimidines was synthesized, showing a range of pharmacological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. These compounds highlight the potential of pyrimidine derivatives in developing therapeutic agents with diverse pharmacological profiles (Mattioda et al., 1975).

Antiviral Agents

Pyrido[2, 3‐d]pyrimidines and Pyrimido[5′, 4′:5, 6]pyrido[2, 3‐d]pyrimidines have been synthesized and investigated for their antiviral properties. These studies indicate the potential of pyrimidine derivatives in combating viral infections, including herpes simplex virus (HSV), showcasing the structural versatility and therapeutic relevance of pyrimidine-based compounds in addressing viral diseases (Nasr & Gineinah, 2002).

Reactivators of Inhibited Acetylcholinesterase

Research into reactivators of inhibited acetylcholinesterase, crucial for addressing organophosphate poisoning, has led to the development of compounds such as 4-hydroximinomethyl-pyrimidine derivatives. These findings underline the importance of pyrimidine derivatives in creating antidotes for neurotoxic exposure, demonstrating the compound's utility in critical care pharmacology (Ashani et al., 1965).

Microwave Activation in Synthesis

The study of microwave activation in the synthesis of nitrogen heterocycles, including the oxidation of heterocycles of the pyridine series, presents an innovative approach to chemical synthesis. This research highlights the efficiency and environmental benefits of employing microwave irradiation in synthesizing complex organic compounds, offering a greener alternative to traditional synthetic methods (Khrustalev et al., 2008).

Antimycobacterial Activity

Spiro-piperidin-4-ones, synthesized through an atom-economic and stereoselective process, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. This research exemplifies the application of piperidine derivatives in developing new therapeutic agents against tuberculosis, a significant global health challenge (Kumar et al., 2008).

Propiedades

IUPAC Name |

4-cyclopropyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-14-3-2-8-20-19(14)24-12-15-6-9-23(10-7-15)18-11-17(16-4-5-16)21-13-22-18/h2-3,8,11,13,15-16H,4-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOQDIXWPODEAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2427219.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

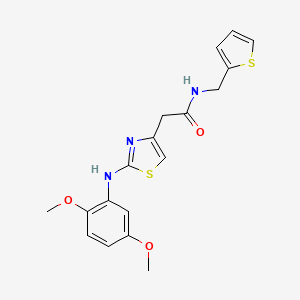

![[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2427226.png)

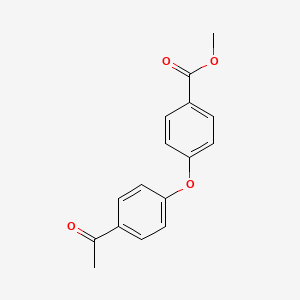

![3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2427227.png)

![ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B2427234.png)

![5-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2427236.png)